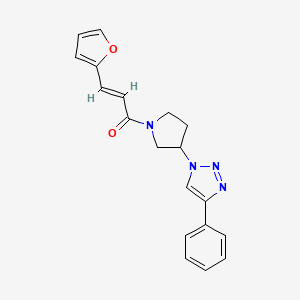
(E)-3-(furan-2-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(furan-2-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H18N4O2 and its molecular weight is 334.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(furan-2-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one is a compound of significant interest due to its diverse biological activities. This article provides a detailed examination of its synthesis, biological properties, and relevant case studies.
Synthesis
The compound is synthesized through a multi-step reaction involving the condensation of furan derivatives with triazole and pyrrolidine moieties. The synthetic pathway typically includes:
- Formation of the triazole ring : This is achieved by reacting phenyl hydrazine derivatives with appropriate carbonyl compounds.
- Condensation with furan : The furan moiety is introduced through an electrophilic addition to the unsaturated carbonyl system.
- Final purification : The product is purified using recrystallization techniques, yielding a stable compound suitable for biological testing.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. It demonstrates cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MGC-803 (gastric) | 10.5 |
| HEPG-2 (liver) | 12.0 |
| A431 (skin) | 15.8 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, likely mediated through the triazole moiety's interaction with cellular targets.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Study on Antimicrobial Effects : A study published in MDPI demonstrated that the compound effectively inhibited bacterial growth in a dose-dependent manner, suggesting its potential as a therapeutic agent against infections caused by resistant strains .
- Anticancer Research : Another investigation focused on its anticancer properties, revealing that it significantly reduced cell viability in various cancer cell lines through apoptosis induction mechanisms .
- Mechanistic Insights : Molecular dynamics simulations have provided insights into how the compound interacts with target proteins involved in cancer pathways, suggesting that structural modifications could enhance its efficacy .
科学的研究の応用
Antimicrobial Activity
Research indicates that compounds containing furan and triazole structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess antifungal and antibacterial activities. The presence of the furan moiety in the compound may enhance these effects by facilitating interactions with microbial targets .
Anticancer Properties
Compounds similar to (E)-3-(furan-2-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one have been evaluated for anticancer activities. Studies suggest that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific combination of functional groups in this compound may contribute to its efficacy against certain cancer types .
Neuroprotective Effects
The pyrrolidine unit is known for its neuroprotective properties. Compounds with similar structures have been investigated for their potential in treating neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier could make it a candidate for further research in neuropharmacology .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of the furan and triazole units may enhance charge transport properties and stability under operational conditions .
Synthetic Intermediate
The compound serves as an important synthetic intermediate in the preparation of more complex molecules. Its reactivity allows for further derivatization through various chemical reactions such as nucleophilic substitutions and cycloadditions. This versatility is valuable in the synthesis of new pharmaceuticals and agrochemicals .
Synthesis and Characterization
A detailed study on the synthesis of related chalcone compounds demonstrated the effectiveness of using (E)-3-(furan-2-yl)-1-(3-(4-phenyltiazolyl)pyrrolidin)prop-2-enone as a precursor for creating diverse heterocyclic compounds with promising biological activities. The synthesis involved Claisen–Schmidt condensation reactions followed by purification techniques such as recrystallization and chromatography .
Biological Evaluation
In vitro studies on derivatives synthesized from (E)-3-(furan-2-yl)-1-(3-(4-phenyltiazolyl)pyrrolidin)prop-2-en-one showed significant activity against various bacterial strains and cancer cell lines. These findings highlight the potential of this compound and its derivatives as lead compounds in drug discovery programs targeting infectious diseases and cancer .
特性
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-19(9-8-17-7-4-12-25-17)22-11-10-16(13-22)23-14-18(20-21-23)15-5-2-1-3-6-15/h1-9,12,14,16H,10-11,13H2/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNCRJWPRURINK-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C=CC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













